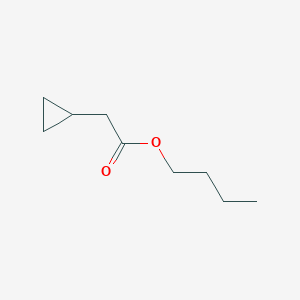

Butyl cyclopropaneacetate

Description

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

butyl 2-cyclopropylacetate |

InChI |

InChI=1S/C9H16O2/c1-2-3-6-11-9(10)7-8-4-5-8/h8H,2-7H2,1H3 |

InChI Key |

JMDCQZMLAJENDF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CC1CC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares butyl cyclopropaneacetate with other esters, including butyl acetate and butyl carbitol acetate , as well as taxane-derived analogs (e.g., sec-butyl and n-butyl baccatin III esters).

Key Observations:

- Boiling Points : Butyl cyclopropaneacetate’s low boiling point under reduced pressure (104–106°C at 3 mmHg ) contrasts with butyl acetate’s higher atmospheric boiling point (126°C ) and butyl carbitol acetate’s significantly higher boiling point (246.7°C ) . This reflects differences in molecular weight and intermolecular forces; the cyclopropane ring in butyl cyclopropaneacetate may reduce packing efficiency, lowering boiling points compared to linear analogs.

- Applications : Butyl acetate is widely used as a solvent in coatings and adhesives due to its volatility and fruity odor , while butyl carbitol acetate serves as a high-boiling solvent in industrial paints and cleaners . Butyl cyclopropaneacetate’s niche applications likely derive from its strained cyclopropane ring, which could enhance reactivity in synthetic chemistry.

- Taxane Analogs : The n-butyl and sec-butyl baccatin III esters are complex pharmaceutical intermediates (e.g., paclitaxel derivatives) with bulky ester and amide groups, emphasizing biological activity over solvent properties .

Chemical Reactivity and Stability

- This contrasts with butyl acetate, which is stable under typical storage conditions but hydrolyzes in alkaline environments .

- Butyl Carbitol Acetate: Its ether-ester structure enhances solubility in polar and nonpolar solvents, making it versatile in formulations requiring controlled evaporation rates .

Industrial and Pharmaceutical Relevance

- Butyl Cyclopropaneacetate: Likely used in specialty chemical synthesis (e.g., fragrances or agrochemicals) where cyclopropane motifs are critical. Limited commercial data suggest it is a high-value reagent .

- Butyl Acetate : A commodity solvent with annual production exceeding 1 million tons, driven by demand in coatings and adhesives .

- Taxane Analogs : Serve as critical intermediates in anticancer drug synthesis, highlighting the role of ester modifications in medicinal chemistry .

Q & A

Basic Research Questions

Q. What experimental methods ensure high-purity synthesis of butyl cyclopropaneacetate?

- Methodological Answer : To achieve high purity (>93.0% via GC analysis), use controlled reaction conditions (e.g., inert atmosphere, precise temperature monitoring) and purification techniques like fractional distillation or column chromatography. Post-synthesis, store the compound at 0°C–6°C to prevent degradation . Document all steps rigorously, including catalyst selection and solvent ratios, to enable replication (e.g., referencing protocols for similar cyclopropane derivatives) .

Q. How should researchers characterize the structural identity of butyl cyclopropaneacetate?

- Methodological Answer : Combine spectroscopic methods:

- NMR (¹H/¹³C) to confirm cyclopropane ring integrity and ester functionality.

- IR spectroscopy to validate carbonyl (C=O) and ester (C-O) groups.

- Mass spectrometry for molecular ion confirmation (C₁₁H₁₈O₃, MW 198.25).

Cross-reference data with literature for known analogs and include purity metrics (e.g., GC retention times) in supplementary materials .

Q. What protocols assess the stability of butyl cyclopropaneacetate under varying experimental conditions?

- Methodological Answer : Design accelerated stability studies by exposing the compound to stressors (heat, light, humidity) and monitor degradation via HPLC or GC-MS. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Report statistical confidence intervals for degradation rates and validate methods with control samples to distinguish artifacts from true degradation .

Advanced Research Questions

Q. How can contradictory data on butyl cyclopropaneacetate’s bioactivity be resolved?

- Methodological Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., assay type, cell lines, concentration ranges). Replicate conflicting studies under standardized conditions, ensuring strict control of parameters like solvent purity (e.g., DMSO vs. aqueous buffers). Use meta-analysis to quantify effect sizes and heterogeneity, adhering to Cochrane guidelines for bias minimization .

Q. What computational approaches predict butyl cyclopropaneacetate’s reactivity in novel reactions?

- Methodological Answer : Apply density functional theory (DFT) to model cyclopropane ring strain and ester group electrophilicity. Validate predictions with experimental kinetic studies (e.g., monitoring reaction intermediates via in situ IR). Cross-reference computational and experimental data in supplementary files, ensuring transparency in force field parameters and convergence criteria .

Q. How to design a catalytic system for enantioselective synthesis of butyl cyclopropaneacetate derivatives?

- Methodological Answer : Screen chiral catalysts (e.g., Rhodium-BINAP complexes) using high-throughput experimentation. Optimize enantiomeric excess (ee) by varying solvent polarity, temperature, and catalyst loading. Characterize products via chiral HPLC and circular dichroism. Include detailed stereochemical assignments in the main manuscript, with raw screening data in appendices .

Q. What analytical strategies identify degradation pathways of butyl cyclopropaneacetate in environmental matrices?

- Methodological Answer : Use isotope-labeled analogs (e.g., ¹³C-cyclopropane) in degradation studies tracked by LC-HRMS. Perform QSAR modeling to correlate structural features with persistence. Publish full spectral datasets and statistical codes in open-access repositories to facilitate peer validation .

Data Presentation and Reproducibility Guidelines

- Tables : Include a summary table comparing synthetic yields, purity metrics, and stability data across studies. Label columns with units and uncertainty ranges (e.g., "Purity: 93.0 ± 0.5%"). Place large raw datasets in appendices .

- Figures : Use annotated chromatograms or spectral overlays to highlight key peaks. Ensure all axes are labeled with compound-specific parameters (e.g., wavelength for UV-Vis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.